2-(3,4-Dimethoxybenzoyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3,4-Dimethoxybenzoyl)-4-methylpyridine” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), substituted at the 2-position with a 3,4-dimethoxybenzoyl group and at the 4-position with a methyl group .
Synthesis Analysis
While specific synthesis methods for “2-(3,4-Dimethoxybenzoyl)-4-methylpyridine” were not found, a related compound, “3-[2-(3,4-dimethoxybenzoyl)-4,5- dimethoxyphenyl]-pentan-2-one”, can be synthesized from a compound of the general formula (II) and subjecting the thus-obtained compound of the general formula (IV) to hydrolysis .
Scientific Research Applications
Hydrogen Bonded Supramolecular Association
Research has shown that compounds related to 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine, such as 2-amino-4-methylpyridinium salts, exhibit hydrogen-bonded supramolecular associations. These salts form organic acids and bases through proton transfer, creating supramolecular architectures through extensive classical hydrogen bonds and noncovalent interactions. This understanding is crucial for applications in crystal engineering and pharmaceutical design (Khalib et al., 2014).
Photochemical Dimerization
Compounds related to 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine, like 2-aminopyridines, have been studied for their photochemical dimerization properties. This process, which involves ultraviolet irradiation, results in the formation of unique photodimers, relevant for the understanding of molecular interactions and photoreactivity in chemical synthesis (Taylor & Kan, 1963).
Molecular and Crystal Structure
Studies on similar compounds, like 2-amino-6-methylpyridinium salts, have provided insights into molecular and crystal structures. These findings are significant in the context of crystallography and materials science, as they reveal the role of weak and strong noncovalent interactions in crystal packing, thereby influencing the material properties (Thanigaimani et al., 2015).
Conformational Effects in Coordination Chemistry
Research on amine adducts of porphinato carbonylruthenium(II), which include compounds like 4-methylpyridine, has provided valuable insights into conformational effects and dynamics in coordination chemistry. These findings have implications for understanding the molecular geometry and stability in various ligand-metal complexes, which is crucial in catalysis and bioinorganic chemistry (Faller, 1979).
Synthesis of Dihydrobenzo and Benzo Oxazine Derivatives
The synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives through a process involving compounds like 2-aminopyridines is an area of research with significant implications in organic synthesis and pharmaceutical development (Gabriele et al., 2006).
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-16-12(8-10)15(17)11-4-5-13(18-2)14(9-11)19-3/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIOOLZGAJFTDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzoyl)-4-methylpyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.